1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- is a complex organic compound that belongs to a class of chemical structures known as benzoxazines. These compounds are characterized by their fused benzene and oxazine rings, which contribute to a variety of biological activities. The specific compound in question has garnered attention due to its potential applications in medicinal chemistry and its unique structural properties.
This compound can be derived from various synthetic pathways involving the modification of existing organic molecules. Research articles indicate that similar compounds have been synthesized through palladium-catalyzed reactions and other organic transformations . The exploration of benzoxazine derivatives has been extensive, leading to advancements in both synthesis and understanding of their biological roles.
1-Benzoxacycloundecin-11-ol is classified under the following categories:
The synthesis of 1-Benzoxacycloundecin-11-ol typically involves multi-step organic reactions. A common approach includes the use of palladium-catalyzed cyclization methods, which have been shown to effectively create complex ring structures from simpler alkenes or alkynes .
The molecular structure of 1-Benzoxacycloundecin-11-ol can be represented as follows:
This structure features:
The molecular weight is approximately 233.34 g/mol, and its structural formula can be depicted using molecular modeling software for detailed visualization.
The compound can undergo various chemical reactions typical for alcohols and aromatic compounds:
These reactions are often facilitated by specific reagents or conditions that promote the desired transformation while minimizing side reactions.
The mechanism of action for 1-Benzoxacycloundecin-11-ol is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors in the body.
Studies suggest that similar benzoxazine derivatives exhibit significant biological activities, including anti-inflammatory and anticancer properties, which may be attributed to their ability to modulate signaling pathways within cells .
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the identity and purity of synthesized compounds.
1-Benzoxacycloundecin-11-ol has potential applications in:
Research continues to explore its efficacy in treating conditions such as cancer and inflammatory diseases, emphasizing the need for further studies to validate its therapeutic potential .
Benzoxazine derivatives represent a significant class of heterocyclic compounds that have evolved substantially since their initial discovery. While traditional benzoxazines typically feature six-membered oxygen- and nitrogen-containing rings fused to benzene, recent synthetic advances have enabled access to expanded scaffolds like benzoxacycloundecins. The term "undecin" explicitly denotes an 11-membered macrocyclic ring structure, distinguishing these compounds from smaller benzoxazine analogs. The emergence of such scaffolds is rooted in the pursuit of novel molecular architectures with tailored conformational properties and electronic profiles. Macrocyclic benzoxacycloundecins like 1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- arose from methodologies such as ring-closing metathesis of phenolic ethers or lactonization strategies, exploiting unsaturated precursors to achieve macrocyclization [5] [6]. Their development reflects a broader trend in heterocyclic chemistry toward structurally complex, functionally diverse frameworks capable of unique supramolecular interactions.
Derivatives of 1-Benzoxacycloundecin-11-ol occupy a distinctive niche within heterocyclic chemistry due to their merged benzannulated and macrocyclic characteristics. The core scaffold integrates a benzene ring with a saturated 11-membered oxacycle, positioning the phenolic oxygen as a bridge between aromatic and aliphatic domains. This structural duality confers unique physicochemical properties:
The (4E) designation in 1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- specifies a trans-configuration across the double bond originating at C4. Stereochemistry critically governs molecular behavior:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3